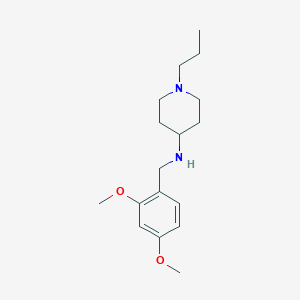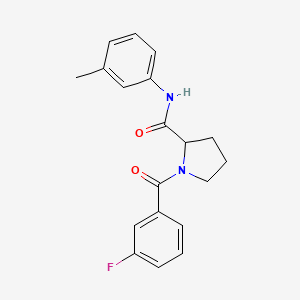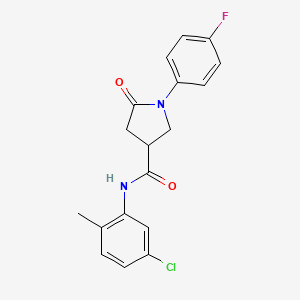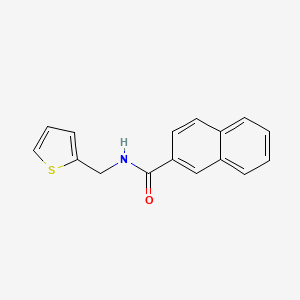![molecular formula C16H25NO6 B4892934 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) have been studied extensively. It has been found to have antioxidant effects, which may protect against oxidative stress-related diseases. Additionally, it has been shown to have antimicrobial effects, which may be useful in the treatment of bacterial infections. The antitumor effects of this compound are also of interest, as it may have potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in lab experiments is its solubility in water and ethanol. This makes it easy to dissolve in various solutions for testing. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how it works and its potential applications.
Orientations Futures
There are many potential future directions for research on 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)). Some possible areas of study include its potential applications in the treatment of bacterial infections, cancer, and oxidative stress-related diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has promising potential for various scientific research applications.
Méthodes De Synthèse
The synthesis of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) involves the reaction between 3-(2,3,6-trimethylphenoxy)propylamine and ethylene glycol in the presence of oxalic acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
The potential applications of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in scientific research are vast. It has been studied for its antimicrobial, antitumor, and antioxidant properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have antitumor effects on various cancer cell lines, including breast and lung cancer cells. The antioxidant properties of this compound make it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-11-5-6-12(2)14(13(11)3)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h5-6,15-16H,4,7-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBNNZVEQGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892864.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)

![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)
![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
